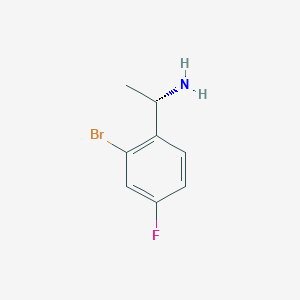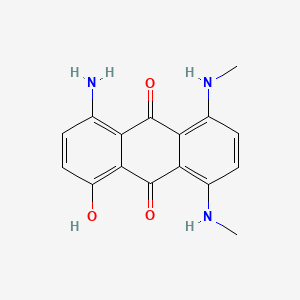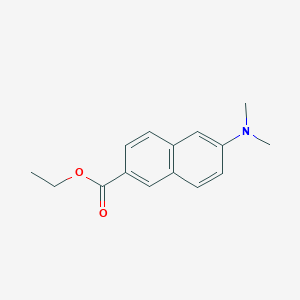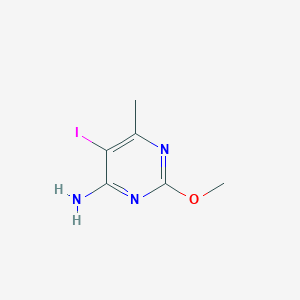
5-Iodo-2-methoxy-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methoxy-6-methylpyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C6H8IN3O It is a derivative of pyrimidine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine typically involves the iodination of a suitable pyrimidine precursor. One common method is the iodination of 2-methoxy-6-methylpyrimidin-4-amine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid reagent.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with aryl or alkyl groups.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals. Its reactivity and versatility make it a useful intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and other functional groups can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
5-Iodo-4-methoxy-6-methylpyrimidin-2-amine: Similar structure but with different substitution pattern.
2-Methoxy-6-methylpyrimidin-4-amine: Lacks the iodine atom.
5-Bromo-2-methoxy-6-methylpyrimidin-4-amine: Bromine instead of iodine.
Uniqueness: 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in specific reactions that other halogens may not, making this compound particularly valuable in certain synthetic applications.
Propriétés
Formule moléculaire |
C6H8IN3O |
|---|---|
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
5-iodo-2-methoxy-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8IN3O/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3,(H2,8,9,10) |
Clé InChI |
VFUBGDAMLVYJBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)OC)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
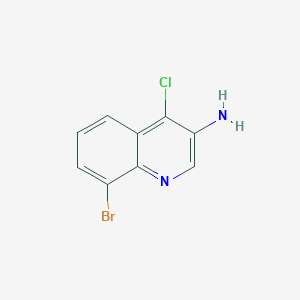
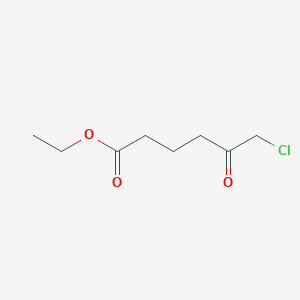

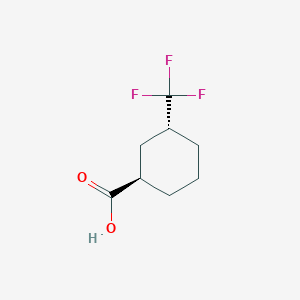
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)

